Elesclomol sodium is a novel anticancer therapeutic agent primarily designed for the treatment of solid tumors, particularly metastatic melanoma. Initially developed by Synta Pharmaceuticals, it targets mitochondrial metabolism to induce oxidative stress in cancer cells, thereby promoting apoptosis. Elesclomol sodium has been evaluated in various clinical trials, demonstrating a favorable safety profile and potential efficacy, especially when combined with other chemotherapeutic agents like paclitaxel.
Elesclomol sodium is classified as a copper ionophore, which facilitates the transport of copper ions into cells. This compound is recognized for its role in enhancing oxidative stress within cancer cells, making it a candidate for cancer therapy. The compound has been studied extensively in both preclinical and clinical settings to understand its mechanisms and therapeutic potential.
The synthesis of elesclomol sodium involves several key steps. The initial synthesis was based on reactions involving aldehydes and sulfur compounds. A significant method includes the reaction of an aldehyde with sulfur in piperidine to produce thioamide intermediates, which are subsequently transformed into the final product through various coupling reactions using dicyclohexylcarbodiimide or benzotriazol-1-yl-oxy-tris-(dimethylamino) phosphonium hexafluorophosphate. Recent advancements have introduced more efficient pathways that comply with current good manufacturing practices, utilizing safer solvents and avoiding hazardous reagents .
Elesclomol sodium has a complex molecular structure characterized by its ability to form strong complexes with copper ions. The molecular formula is CHNOS, and its molecular weight is approximately 306.39 g/mol. The compound's structure features a hydrazide moiety that is crucial for its biological activity, particularly its interaction with copper ions .
Elesclomol sodium undergoes various chemical reactions that enhance its anticancer properties. One significant reaction involves the chelation of copper ions, where elesclomol forms a complex with Cu(II), which is then reduced to Cu(I) within the mitochondria. This reduction process generates reactive oxygen species, contributing to oxidative stress and subsequent apoptosis in cancer cells . The synthesis pathways also include reactions with carboxylic acids and acyl chlorides to produce high-yield derivatives suitable for therapeutic applications .
The primary mechanism of action of elesclomol sodium involves its role as a copper ionophore, facilitating the influx of copper into mitochondria. Once inside the mitochondria, copper ions are released, leading to an increase in reactive oxygen species production. This oxidative stress triggers apoptotic pathways in cancer cells, particularly those with high metabolic demands or elevated levels of oxidative stress . Studies have shown that elesclomol can selectively target tumor-initiating cells, further enhancing its anticancer efficacy .
Elesclomol sodium is typically presented as a yellow crystalline solid with a melting point ranging from 130°C to 140°C. It is soluble in organic solvents such as ethanol and acetone but exhibits limited solubility in water. The compound's stability is influenced by pH levels; it remains stable under acidic conditions but may degrade under highly alkaline conditions . Its ability to form complexes with metal ions like copper enhances its reactivity and therapeutic potential.
Elesclomol sodium has been primarily employed in oncology research due to its unique mechanism targeting mitochondrial metabolism. It has been evaluated in clinical trials for various cancers, including metastatic melanoma and ovarian cancer, often in combination with other chemotherapeutic agents like paclitaxel. Research continues to explore its efficacy against different tumor types and its potential use as part of combination therapies aimed at overcoming drug resistance . Additionally, elesclomol's role in inducing oxidative stress opens avenues for research into other diseases where oxidative metabolism plays a critical role.
Elesclomol sodium (N-malonyl-bis(N′-methyl-N′-thiobenzoylhydrazide)) exerts its anticancer effects through a unique copper-dependent mechanism. The compound exhibits negligible cytotoxicity in copper-deficient environments but becomes potently cytotoxic upon binding extracellular copper(II) ions. Elesclomol forms a stable, membrane-permeable 1:1 stoichiometric complex with copper(II) (Cu²⁺) in the extracellular space, characterized by a high binding affinity (Kd ≈ 10⁻¹⁵ M) [5]. This complex formation occurs rapidly under physiological conditions, with the deprotonated elesclomol-copper (E:C) chelate adopting a planar configuration that facilitates cellular internalization [2] [5].
The cellular uptake dynamics of the E:C complex involve passive diffusion across the lipid bilayer rather than active transporter-mediated mechanisms. Once internalized, the complex undergoes reduction in the intracellular reducing environment, releasing copper(I) (Cu⁺) ions specifically within mitochondria. This targeted release is attributed to the mitochondrial membrane potential, which drives the accumulation of the positively charged complex into the mitochondrial matrix [1] [5]. Crucially, cancer cells exhibit enhanced uptake and retention of the E:C complex compared to normal cells due to their elevated metabolic demands and altered membrane potentials. This selective accumulation underpins the therapeutic window of elesclomol in oncology [2].
Table 1: Characteristics of Elesclomol-Copper Complex Formation and Cellular Dynamics
Property | Characteristic | Biological Significance |
---|---|---|
Stoichiometry | 1:1 (Elesclomol:Copper) | Ensures precise copper delivery |
Formation Site | Extracellular space (bloodstream) | Requires systemic copper availability |
Membrane Permeability | High (passive diffusion) | Independent of copper transporters |
Intracellular Fate | Reduction to Cu⁺ in mitochondria | Targeted copper release to metabolic hub |
Cancer Cell Selectivity | Enhanced accumulation | Exploits elevated mitochondrial metabolism in cancer |
The mitochondrial release of copper(I) from the E:C complex initiates a cascade of bioenergetic disruptions centered on the electron transport chain (ETC). Within mitochondria, copper(I) catalyzes Fenton-like reactions that convert hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), resulting in site-specific oxidative damage to ETC components, particularly complexes I (NADH dehydrogenase) and III (cytochrome bc₁ complex) [1] [7]. Experimental studies using isolated rat liver mitochondria demonstrate that E:C treatment (≥40 μM) rapidly dissipates the mitochondrial membrane potential (ΔΨm), as measured by TMRE fluorescence decay, and increases superoxide production by 3.5-fold within 15 minutes, as quantified by MitoSOX Red assays [7].
This ROS generation exhibits a dual amplification mechanism: (1) Primary ROS from copper redox cycling directly damages ETC proteins, and (2) impaired ETC function further increases electron leakage, creating a self-propagating cycle of oxidative stress. Cancer cells with heightened mitochondrial metabolism—including those resistant to platinum-based drugs, proteasome inhibitors, or those exhibiting cancer stem cell phenotypes—demonstrate increased susceptibility to this ROS storm due to their elevated basal ROS production and reliance on oxidative phosphorylation [1] [3]. The dependency on mitochondrial respiration for cytotoxicity is clinically corroborated by the observation that melanoma patients with low serum lactate dehydrogenase (LDH)—a marker of glycolytic activity—exhibit significantly improved progression-free survival when treated with elesclomol-paclitaxel combinations [1] [4].
Table 2: Mitochondrial Effects of Elesclomol-Copper Complex
Mitochondrial Parameter | Effect of E:C Complex | Consequence |
---|---|---|
Superoxide Production | ↑ 3.5-fold (at 70μM) | Overwhelms antioxidant defenses |
Membrane Potential (ΔΨm) | Rapid dissipation | Collapse of proton gradient |
Oxygen Consumption | Uncoupling of OXPHOS | Inhibition of ATP synthesis |
Complex I Activity | Dose-dependent inhibition | Reduced NADH oxidation |
Spare Respiratory Capacity | Significantly reduced | Compromised stress adaptation |
The molecular mechanism of cuproptosis induction by elesclomol was elucidated through CRISPR-Cas9 screening studies, which identified ferredoxin 1 (FDX1) as an essential mediator. FDX1, a small iron-sulfur cluster protein in the mitochondrial matrix, serves dual functions: (1) as a reductase converting Cu²⁺ to the more toxic Cu⁺, and (2) as an upstream regulator of protein lipoylation [3] [8]. Elesclomol directly binds to the FDX1 α2/α3 helix and β5 chains, inhibiting its ability to biosynthesize iron-sulfur clusters while simultaneously enhancing its reductase activity toward copper [4]. This dual action creates a copper overload scenario specifically within mitochondria.
Activated FDX1 promotes the lipoylation of key enzymes in the tricarboxylic acid (TCA) cycle, particularly dihydrolipoamide S-acetyltransferase (DLAT) and dihydrolipoamide S-succinyltransferase (DLST). Copper(I) ions released by elesclomol form direct, irreversible bonds with the lipoyl groups of these enzymes, prompting misfolding and aggregation into insoluble complexes [3] [8]. This aggregation causes proteotoxic stress through two mechanisms: (1) physical disruption of the TCA cycle by sequestering essential metabolic enzymes, and (2) overwhelming the mitochondrial protein quality control system, including HSP70 chaperones. The consequent collapse of mitochondrial metabolism results in irreversible energy failure, distinct from classical apoptosis, as evidenced by the absence of caspase activation and insensitivity to caspase inhibitors like Z-VAD-FMK [3] [5].
The specificity toward cancer cells arises from their heightened dependence on mitochondrial metabolism and TCA cycle activity. Cancer stem cells (CSCs) in ovarian cancer and glioblastoma exhibit increased sensitivity to elesclomol-induced cuproptosis due to their elevated OXPHOS activity, which upregulates both FDX1 expression and protein lipoylation, creating a self-amplifying loop of copper toxicity [1] [4].
Cuproptosis represents a mechanistically distinct form of regulated cell death compared to apoptosis and necroptosis, with implications for overcoming therapeutic resistance. The comparative analysis reveals fundamental differences:
Morphological Differences: Cuproptosis lacks classical apoptotic features (chromatin condensation, nuclear fragmentation) or necroptotic characteristics (organelle swelling, plasma membrane rupture). Instead, electron microscopy shows mitochondrial swelling with cristae disintegration and formation of electron-dense aggregates containing lipoylated proteins [3] [8].
Biochemical Pathways: Unlike apoptosis (caspase-dependent) or necroptosis (RIPK1/RIPK3/MLKL-dependent), cuproptosis is mediated through FDX1-dependent copper toxicity and TCA cycle enzyme aggregation. It is insensitive to caspase inhibitors (Z-VAD-FMK), necroptosis inhibitors (necrostatin-1), or ferroptosis inhibitors (ferrostatin-1) but is blocked by copper chelators (tetrathiomolybdate) and FDX1 knockdown [3] [7].
Metabolic Dependencies: Cancer cells resistant to apoptosis due to Bcl-2 overexpression or p53 mutations remain sensitive to cuproptosis. Platinum-resistant lung cancer cells and melanoma cells with high JARID1B expression—characterized by enhanced mitochondrial metabolism—show 5-8 fold increased sensitivity to elesclomol compared to their parental counterparts [1] [2]. This differential sensitivity arises because resistance mechanisms often involve metabolic adaptations that inadvertently increase copper vulnerability.
Immunogenic Properties: Preliminary evidence suggests cuproptosis may enhance immunogenicity by releasing mitochondrial DAMPs (damage-associated molecular patterns), potentially converting immunologically "cold" tumors to "hot" microenvironments. This contrasts with apoptosis, which is typically tolerogenic, and necroptosis, which has variable immunogenicity [6] [8].
Table 3: Differential Sensitivity to Elesclomol-Induced Cuproptosis in Cancer Models
Cancer Model | Resistance Profile | Fold-Increase in Sensitivity vs. Parental Cells | Key Metabolic Alteration |
---|---|---|---|
Ovarian CSCs | Platinum-resistant | 6.2-fold | ↑ OXPHOS, ↑ ALDH activity |
Lung Adenocarcinoma | Cisplatin-resistant | 5.8-fold | ↑ Mitochondrial respiration, ↓ TRX-1 |
Melanoma (JARID1B+) | Targeted therapy-resistant | 7.5-fold | ↑ Spare respiratory capacity |
Glioblastoma Stem Cells | Radiation-resistant | 8.1-fold | ↑ TCA cycle flux, ↑ Lipoylation |
The therapeutic implications of these differences are profound. Elesclomol's ability to induce cuproptosis circumvents common resistance mechanisms in apoptosis-defective cancers. Combining elesclomol with metabolic modulators like dichloroacetate (DCA)—which shifts cancer cells from glycolysis to OXPHOS—synergistically enhances cuproptosis by increasing mitochondrial metabolism and FDX1 expression [4]. Similarly, proteasome inhibitors like bortezomib increase cellular reliance on mitochondrial metabolism, further sensitizing cancer cells to elesclomol [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7